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Compound of Interest

Compound Name: 2-Ethylaniline

Cat. No.: B167055 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic signatures of ortho-, meta-, and para-ethylaniline isomers. This report

details the comparative analysis of these compounds using UV-Visible, Fourier-Transform

Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing

key data and experimental protocols to aid in their differentiation and characterization.

The positional isomerism of the ethyl group on the aniline ring significantly influences the

electronic and vibrational properties of 2-, 3-, and 4-ethylaniline. These subtle structural

differences manifest as distinct patterns in their respective spectra, providing a reliable basis

for their identification and differentiation. This guide presents a comparative overview of the

spectroscopic data obtained for these three isomers, supported by detailed experimental

methodologies.

Comparative Spectroscopic Data
The key quantitative data from the UV-Visible, FTIR, ¹H NMR, ¹³C NMR, and Mass

Spectrometry analyses of 2-, 3-, and 4-ethylaniline are summarized in the tables below for easy

comparison.

UV-Visible Spectroscopy
The UV-Visible absorption maxima (λmax) of the ethylaniline isomers are influenced by the

electronic transitions within the molecule. The position of the ethyl group affects the conjugation

of the amino group's lone pair of electrons with the benzene ring, leading to shifts in the
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absorption bands. In ethanol, aniline exhibits absorption maxima at approximately 230 nm and

280 nm.[1]

Compound λmax 1 (nm) λmax 2 (nm) Solvent

2-Ethylaniline ~238 ~287 Ethanol

3-Ethylaniline ~239 ~289 Ethanol

4-Ethylaniline ~244 ~295 Ethanol

Note: The λmax values can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of the ethylaniline isomers reveal characteristic vibrational frequencies for the

N-H, C-H, C=C, and C-N bonds. The substitution pattern on the aromatic ring influences the

positions of the C-H out-of-plane bending vibrations in the fingerprint region, which is

particularly useful for distinguishing between the isomers.

Vibrational Mode
2-Ethylaniline
(cm⁻¹)

3-Ethylaniline
(cm⁻¹)

4-Ethylaniline
(cm⁻¹)

N-H stretch 3435, 3350 3430, 3350 3420, 3340

Aromatic C-H stretch 3050, 3020 3050, 3025 3045, 3020

Aliphatic C-H stretch 2965, 2930, 2870 2965, 2930, 2870 2960, 2925, 2870

C=C aromatic stretch 1620, 1585, 1495 1615, 1590, 1490 1620, 1515

N-H bend 1620 1615 1620

C-N stretch 1270 1280 1310

C-H out-of-plane bend ~750 (ortho) ~780, ~690 (meta) ~820 (para)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the

ethylaniline isomers. The chemical shifts and coupling patterns of the aromatic protons are
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particularly diagnostic of the substitution pattern.

¹H NMR Chemical Shifts (δ) in CDCl₃

Proton
2-Ethylaniline
(ppm)

3-Ethylaniline
(ppm)

4-Ethylaniline
(ppm)

-CH₃ 1.25 (t, J = 7.6 Hz) 1.24 (t, J = 7.6 Hz) 1.23 (t, J = 7.6 Hz)

-CH₂- 2.60 (q, J = 7.6 Hz) 2.59 (q, J = 7.6 Hz) 2.54 (q, J = 7.6 Hz)

-NH₂ 3.65 (s) 3.60 (s) 3.55 (s)

Aromatic H 6.65-7.10 (m) 6.55-7.15 (m)
6.65 (d, J = 8.4 Hz),

6.98 (d, J = 8.4 Hz)

¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon
2-Ethylaniline
(ppm)

3-Ethylaniline
(ppm)

4-Ethylaniline
(ppm)

-CH₃ 13.6 15.8 16.3

-CH₂- 24.0 29.1 28.1

Aromatic C
115.0, 118.5, 126.8,

127.2, 128.9, 143.2

112.8, 115.7, 119.2,

129.3, 139.0, 146.1

115.1, 128.8, 137.9,

144.2

Mass Spectrometry (MS)
Electron ionization mass spectrometry of the ethylaniline isomers results in a molecular ion

peak at m/z 121. The fragmentation patterns are influenced by the position of the ethyl group,

although the primary fragmentation involves the loss of a methyl radical (CH₃•) to form a stable

ion at m/z 106.
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Ion m/z 2-Ethylaniline 3-Ethylaniline 4-Ethylaniline

[M]⁺ 121 ✓ ✓ ✓

[M-CH₃]⁺ 106 ✓ ✓ ✓

[M-C₂H₄]⁺ 93 ✓ ✓ ✓

[C₆H₅NH₂]⁺ 93

[C₆H₅]⁺ 77 ✓ ✓ ✓

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible Spectroscopy
A dilute solution of each ethylaniline isomer (approximately 10⁻⁴ M) is prepared in a suitable

UV-grade solvent, such as ethanol. The UV-Vis spectrum is recorded using a dual-beam

spectrophotometer over a wavelength range of 200-400 nm. The solvent is used as a reference

blank. The wavelengths of maximum absorbance (λmax) are then determined from the

resulting spectra.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
For liquid samples like the ethylaniline isomers, the FTIR spectrum is typically acquired using

an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed directly

onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively,

a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr) for transmission

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of each ethylaniline isomer is dissolved in about 0.6-0.7 mL of a

deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an

internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer.
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Mass Spectrometry (MS)
Mass spectra are typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS). A dilute solution of each isomer in a volatile solvent (e.g., methanol or

dichloromethane) is injected into the GC. The compounds are separated on a suitable capillary

column and then introduced into the mass spectrometer, which is operated in electron

ionization (EI) mode.

Visualization of the Analytical Workflow
The logical workflow for the comparative spectroscopic analysis of the ethylaniline isomers is

illustrated in the following diagram.
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Caption: Workflow for comparative spectroscopic analysis.
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This guide provides a foundational understanding of the spectroscopic differences between 2-,

3-, and 4-ethylaniline. The distinct spectral fingerprints presented here can be utilized for the

rapid and accurate identification and differentiation of these isomers in various scientific and

industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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